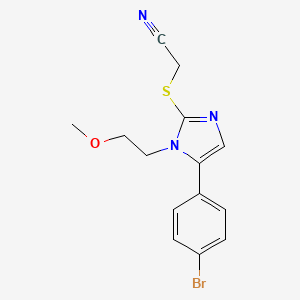![molecular formula C19H12F3N3OS B2519383 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 893967-64-1](/img/structure/B2519383.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic molecule that appears to be related to various benzamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insights into the possible properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of benzamide derivatives with various substituents. For instance, the synthesis of N-substituted imidazolylbenzamides is described, indicating that the imidazolyl group can be a viable replacement for other functional groups to produce compounds with desired biological activities . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives is reported, which involves the introduction of a thiazolyl group into the benzamide structure . These methods could potentially be adapted for the synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide by incorporating the appropriate imidazo[2,1-b]thiazolyl and trifluoromethyl groups onto the benzamide backbone.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of one of the gelators in the series of N-(thiazol-2-yl)benzamide derivatives showed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . These non-covalent interactions are important for the stability and function of the molecules. The molecular structure of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide would likely exhibit similar interactions, which could be analyzed through crystallography to determine its potential as a supramolecular gelator or for other applications.
Chemical Reactions Analysis
The benzamide derivatives can undergo various chemical reactions. For example, the thiosemicarbazide containing benzothiazole moiety undergoes tranamidation in the presence of PdCl2 . This suggests that the N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide could also participate in similar reactions, potentially leading to the formation of new compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives indicates that the presence of certain functional groups can lead to low minimum gelator concentration (MGC) and good stability in specific solvent mixtures . The antimicrobial activity of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides also suggests that the introduction of certain substituents can enhance biological properties . These findings imply that the physical and chemical properties of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide would be worth investigating, particularly its solubility, stability, and biological activity profiles.
Scientific Research Applications
Synthesis and Biological Activity
"N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide" and its derivatives have been explored in various synthetic and biological contexts, demonstrating the compound's versatility in chemical synthesis and potential biological activities.
Heterocyclic Compound Synthesis : This compound is utilized as a precursor in the synthesis of diverse heterocyclic systems such as imidazole, oxadiazole, and thiadiazole derivatives. These compounds exhibit significant antimicrobial activities, highlighting their potential as therapeutic agents. For instance, thiosemicarbazide derivatives serve as building blocks in synthesizing target heterocyclic compounds with evaluated antimicrobial assessment, showcasing the compound's role in creating biologically active molecules (Elmagd et al., 2017).
Antimicrobial Agents : Synthesized derivatives involving the imidazo[2,1-b]thiazole moiety have been tested for their antimicrobial properties. Cyclocondensation reactions involving similar structural moieties result in compounds with potential antibacterial and antifungal applications, underscoring the importance of these derivatives in drug discovery and development processes (Sokolov et al., 2014).
Chemical Properties and Synthesis Techniques
The compound also stands out in chemical synthesis methodologies, where its derivatives are used to explore new chemical reactions and synthesize novel compounds with potential pharmaceutical applications.
Synthesis of Imidazolylbenzamides : Research into the synthesis of N-substituted imidazolylbenzamides, including those structurally related to the subject compound, shows promise in the development of new class III electrophysiological agents. This illustrates the compound's relevance in synthesizing new molecules with specific cardiac electrophysiological activities (Morgan et al., 1990).
properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3OS/c20-19(21,22)14-5-1-4-13(9-14)17(26)23-15-6-2-3-12(10-15)16-11-25-7-8-27-18(25)24-16/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQCVIASRTURDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)


![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)

![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)




![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)